molecular formula C11H10N6O2 B403777 5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine CAS No. 166766-10-5

5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine

Cat. No.: B403777
CAS No.: 166766-10-5
M. Wt: 258.24g/mol
InChI Key: SSIUUOSFZVPBAE-UHFFFAOYSA-N
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Description

5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Amines and other reduced forms of the compound.

    Substituted Derivatives: Compounds with various substituents on the benzoxadiazole ring.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The compound’s structure allows it to be used as a fluorescent probe in various chemical analyses.

    Catalysts: It can serve as a catalyst or catalyst precursor in organic synthesis.

Biology

    Biological Markers: The compound can be used as a marker in biological studies due to its fluorescent properties.

    Drug Development:

Medicine

    Diagnostic Tools: Used in diagnostic imaging and assays.

    Therapeutic Agents: Investigated for potential therapeutic effects.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Sensors: Employed in the creation of sensors for detecting various substances.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoxadiazole ring can interact with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-isoxazolyl Derivatives: Compounds with similar isoxazole rings but different substituents.

    Benzoxadiazole Derivatives: Compounds with the benzoxadiazole core but different functional groups.

Uniqueness

5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar cores but different substituents.

Properties

CAS No.

166766-10-5

Molecular Formula

C11H10N6O2

Molecular Weight

258.24g/mol

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C11H10N6O2/c1-5-10(6(2)18-15-5)14-13-7-3-4-8-11(9(7)12)17-19-16-8/h3-4H,12H2,1-2H3

InChI Key

SSIUUOSFZVPBAE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)N=NC2=C(C3=NON=C3C=C2)N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=C(C3=NON=C3C=C2)N

Origin of Product

United States

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